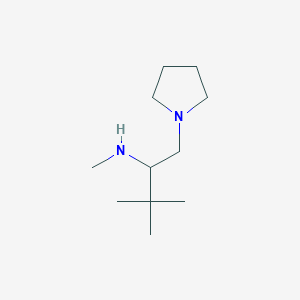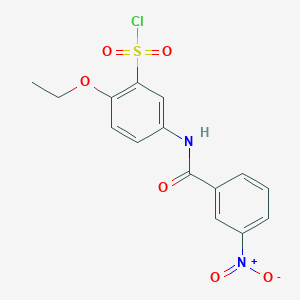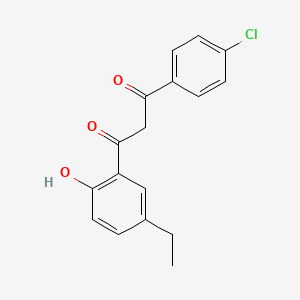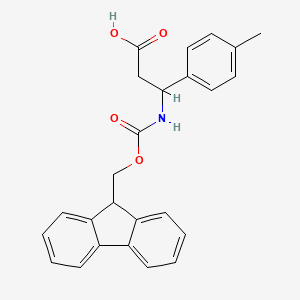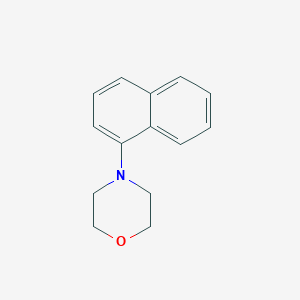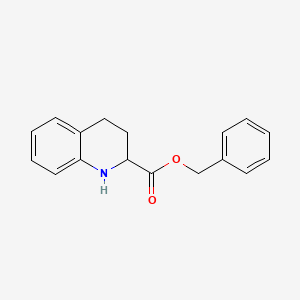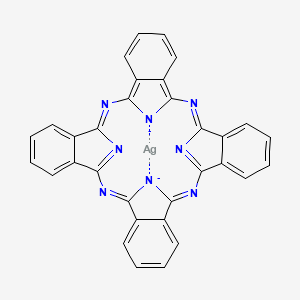
Phthalocyanine Silver
Overview
Description
Phthalocyanine Silver is a coordination compound that belongs to the phthalocyanine family, which are large, aromatic, macrocyclic organic compounds These compounds are known for their intense color and stability, making them valuable in various applications such as dyes, pigments, and catalysts
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalocyanine Silver can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a silver salt, such as silver nitrate. The reaction typically requires a high-temperature environment and a suitable solvent, such as dimethylformamide or n-pentanol. The process can be catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclotetramerization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to produce high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Phthalocyanine Silver undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert this compound to its lower oxidation states, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silver oxides, while substitution reactions can yield various substituted phthalocyanine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Phthalocyanine Silver involves its ability to interact with light and generate reactive species. In photodynamic therapy, for example, this compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can damage cellular components and kill cancer cells . The compound’s electronic properties also make it effective in catalysis, where it can facilitate electron transfer reactions .
Comparison with Similar Compounds
Phthalocyanine Silver can be compared with other metal phthalocyanines, such as:
Phthalocyanine Copper: Known for its use in dyes and pigments, but less effective in photodynamic therapy compared to this compound.
Phthalocyanine Zinc: Widely used in electronic applications, but has different electronic properties compared to this compound.
Phthalocyanine Iron: Used in catalysis, but has different reactivity and stability compared to this compound.
This compound stands out due to its unique combination of stability, electronic properties, and ability to generate reactive oxygen species, making it highly versatile for various applications .
Properties
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;silver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALCONSGRAAQKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16AgN8-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54388-56-6, 12376-32-8 | |
| Record name | Silver, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phthalocyanine Silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



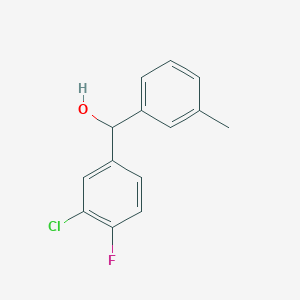
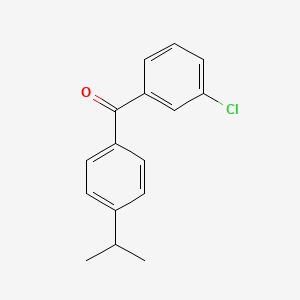
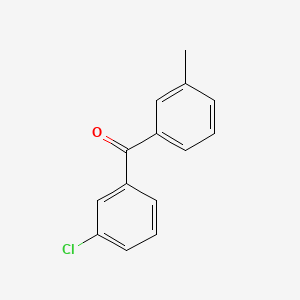
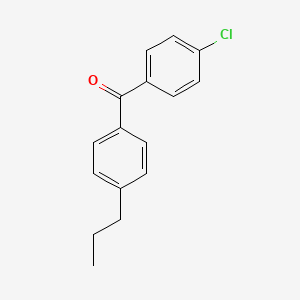
![4-[4-chloro-3-(trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1598117.png)


